molecular formula C41H27N3 B1661912 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine CAS No. 1013405-24-7

2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine

Cat. No.: B1661912
CAS No.: 1013405-24-7
M. Wt: 561.7
InChI Key: UFWDOFZYKRDHPB-UHFFFAOYSA-N
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Scientific Research Applications

2,6-bis(3-(carbazol-9-yl)phenyl)pyridine has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine plays a significant role in biochemical reactions due to its unique molecular structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s carbazole electron donors and pyridine electron acceptors facilitate interactions with electron transport proteins and enzymes involved in oxidative phosphorylation. These interactions enhance the efficiency of electron transfer processes, making this compound a valuable component in biochemical applications .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate electron transport impacts mitochondrial function, leading to changes in ATP production and overall cellular energy metabolism. Additionally, this compound affects the expression of genes involved in oxidative stress responses, thereby influencing cell survival and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s carbazole moieties interact with electron transport chain proteins, enhancing electron flow and reducing reactive oxygen species (ROS) production. Furthermore, this compound can inhibit or activate enzymes involved in redox reactions, thereby modulating cellular redox states and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound maintains its efficacy in modulating cellular functions, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances mitochondrial function and reduces oxidative stress. At high doses, this compound can induce toxicity, leading to adverse effects such as mitochondrial dysfunction and increased ROS production. These threshold effects highlight the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to electron transport and redox reactions. The compound interacts with enzymes such as cytochrome c oxidase and NADH dehydrogenase, facilitating electron transfer and ATP production. Additionally, this compound affects metabolic flux by modulating the levels of key metabolites involved in energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s carbazole and pyridine moieties facilitate its localization to mitochondria, where it exerts its effects on electron transport and energy metabolism. This targeted distribution enhances the compound’s efficacy in modulating cellular functions .

Subcellular Localization

This compound is primarily localized to the mitochondria, where it influences mitochondrial function and energy metabolism. The compound’s structure includes targeting signals that direct it to the mitochondrial membrane, allowing it to interact with electron transport chain proteins and modulate redox states. This subcellular localization is crucial for the compound’s activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(3-(carbazol-9-yl)phenyl)pyridine typically involves the reaction of 2,6-dibromopyridine with 3-(carbazol-9-yl)phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 2,6-bis(3-(carbazol-9-yl)phenyl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The compound is then purified through recrystallization or sublimation to obtain a product with a purity of over 99% .

Chemical Reactions Analysis

Types of Reactions

2,6-bis(3-(carbazol-9-yl)phenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-bis(3-(9H-carbazol-9-yl)phenyl)pyridine (DCzPPy)
  • 1,3,5-tris(3-(carbazol-9-yl)phenyl)benzene (TCPB)
  • 4,4’-bis(3-(carbazol-9-yl)phenyl)biphenyl (BCzPB)

Uniqueness

2,6-bis(3-(carbazol-9-yl)phenyl)pyridine stands out due to its high triplet energy and excellent charge transport properties. Its unique combination of carbazole and pyridine moieties allows for efficient hole and electron transport, making it a superior host material for OLEDs compared to similar compounds .

Properties

IUPAC Name

9-[3-[6-(3-carbazol-9-ylphenyl)pyridin-2-yl]phenyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H27N3/c1-5-22-38-32(16-1)33-17-2-6-23-39(33)43(38)30-14-9-12-28(26-30)36-20-11-21-37(42-36)29-13-10-15-31(27-29)44-40-24-7-3-18-34(40)35-19-4-8-25-41(35)44/h1-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWDOFZYKRDHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=NC(=CC=C5)C6=CC(=CC=C6)N7C8=CC=CC=C8C9=CC=CC=C97
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732536
Record name 9,9'-[Pyridine-2,6-diyldi(3,1-phenylene)]di(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013405-24-7
Record name 9,9'-[Pyridine-2,6-diyldi(3,1-phenylene)]di(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 26DCzPPy?

A1: The molecular formula of 26DCzPPy is C43H29N3, and its molecular weight is 587.71 g/mol.

Q2: What spectroscopic data is available for 26DCzPPy?

A2: While the provided research papers do not list specific spectroscopic data like UV-Vis absorption or IR spectra, they highlight its critical role in energy transfer processes within OLEDs. Researchers often determine this data experimentally to understand its optical properties. [, , ]

Q3: How does the structure of 26DCzPPy contribute to its function as a host material in OLEDs?

A3: 26DCzPPy features carbazole units, known for hole-transporting properties, and a central pyridine ring contributing to electron transport. This bipolar nature facilitates balanced charge carrier transport within the OLED's emissive layer. [, , ]

Q4: Why is 26DCzPPy often used in mixed-host systems for blue phosphorescent OLEDs?

A4: Studies show that combining 26DCzPPy (n-type host) with p-type hosts like TCTA in blue OLEDs results in lower driving voltages, higher external quantum efficiencies (EQE), and reduced efficiency roll-off at high brightness levels, surpassing single-host systems. [, ]

Q5: How does 26DCzPPy contribute to achieving low driving voltages in OLED devices?

A5: 26DCzPPy's balanced charge transport properties contribute to a more efficient injection and transport of both holes and electrons, reducing the energy barrier for charge recombination and lowering the overall operating voltage. [, ]

Q6: Can 26DCzPPy be used with emitters other than blue phosphors in OLEDs?

A6: Yes, research demonstrates its successful implementation in devices utilizing yellow, orange-red, and even deep red iridium-based phosphorescent emitters. Its compatibility extends to green fluorescent emitters like C545T. [, , , ]

Q7: Has 26DCzPPy been used in white OLEDs (WOLEDs)?

A7: Absolutely. Researchers have incorporated 26DCzPPy into WOLED architectures, both as a host material in individual color layers and in double emissive layer structures to achieve good color stability and high power efficiencies. [, , ]

Q8: What is known about the degradation mechanisms involving 26DCzPPy in OLEDs?

A8: Studies highlight that exciton-induced degradation at the ITO/organic interface can occur in simplified PHOLEDs using 26DCzPPy. Introducing an additional 26DCzPPy layer at this interface mitigates this issue, extending device lifetime. []

Q9: Are there any studies on the stability of 26DCzPPy under different conditions?

A9: While specific stability data under various environmental conditions is not provided in the presented research, [] and [] suggest ongoing investigations into how factors like solvent and concentration influence its properties, which are crucial for real-world applications.

Q10: How does 26DCzPPy participate in exciplex formation in OLEDs?

A10: Research reveals 26DCzPPy's ability to form exciplexes with specific electron transport materials like POT2T. These exciplexes, acting as hosts, enable energy transfer to fluorescent emitters like DCJTB, leading to efficient electroluminescence. []

Q11: What types of energy transfer mechanisms are involved when 26DCzPPy is part of an exciplex host system?

A11: Studies employing transient magnetic field effects on such systems confirm the presence of both Dexter and Förster resonance energy transfer mechanisms from the exciplex host to the emissive dopant. []

Q12: Can the formation of a TADF exciplex involving 26DCzPPy be beneficial for OLED performance?

A12: Yes, research demonstrates that a TADF exciplex formed between 26DCzPPy and an ETL like 2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine can localize excitons within the emissive layer, enhancing efficiency and improving device lifetime. []

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